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Introduction

Dimethyl dicarbonate (DMDC), commercially known as Velcorin®, is a highly effective
microbial control agent used as a processing aid in the beverage industry, including
winemaking.[1] It provides a non-persistent method for inactivating a broad range of spoilage
microorganisms, particularly yeasts, without affecting the wine's taste, aroma, or color.[2] Its
primary application is at the time of bottling to ensure the microbiological stability of wines,
especially those containing residual sugar, thereby preventing re-fermentation in the bottle.[3]
[4] DMDC is recognized for its rapid action and subsequent hydrolysis into negligible amounts
of methanol and carbon dioxide, which are naturally present in wine.[4][5] This guide provides
detailed application notes and protocols for researchers and winemakers on the effective use of
DMDC.

Mechanism of Action

DMDC functions by inactivating key cellular enzymes essential for microbial metabolism.[2] It
penetrates the cell and reacts with the histidyl residues of proteins, particularly enzymes
involved in glycolysis such as alcohol dehydrogenase and glyceraldehyde-3-phosphate
dehydrogenase.[4][5] This reaction blocks the enzyme's active site, rendering it non-functional.
[2] The disruption of this critical energy-producing pathway leads to cell death.[4] Unlike sulfur
dioxide (SO3z), which can induce a viable but non-culturable (VBNC) state in some yeasts,
DMDC leads to definitive cell death.[6][7]
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Caption: Mechanism of DMDC microbial inactivation.

Regulatory Status and Dosage

DMDC is classified as a processing aid in many jurisdictions, including the United States, the
European Union, and Australia, meaning it is not required to be listed on the final product label.
[1][8] Its use is, however, strictly regulated with maximum permissible dosages.

Table 1: Regulatory Limits for Dimethyl Dicarbonate (DMDC) in Wine

RegionfAuthorit Maximum Permitted Ref
egion/Authori eference
< J Dosage (mg/L or ppm)

USA (FDAITTB) 200 (cumulative) [1]1[9]
European Union 200 [8][10]
Australia & New Zealand 200 [5]

OIV (International Organisation

: : 200 [3]
of Vine and Wine)

| Codex Alimentarius | 200 [[8] |

Note: Regulations may specify use only in wines with certain levels of residual sugar (e.g., >5
g/L in some EU contexts).[6][11] Always consult current local regulations.
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Efficacy Against Wine Microorganisms

The effectiveness of DMDC is highly dependent on the target microorganism, the initial
microbial load, and the wine matrix.[2][12] It is significantly more effective against yeasts than
bacteria.[5][6] For optimal efficacy, the microbial population should be reduced to below 500
cells/mL prior to DMDC addition through practices like filtration.[1][2]

Table 2: Efficacy of DMDC Against Common Wine Yeasts

Initial
Yeast Wine DMDC Dose
. Inoculum . Result Reference
Species Conditions (mglL)
(CFUI/mL)
Zygosaccha 12% Complete
romyces 500 ethanol,pH 25 Inactivation  [13]
bailii 3.5 (MIC)
Dekkera/Brett Complete
12% ethanol, o
anomyces 500 100 Inactivation [13]
] pH 3.5
bruxellensis (MIC)
Complete
Saccharomyc 12% ethanol, o
L 500 100 Inactivation [13]
es cerevisiae pH 3.5
(MIC)
Schizosaccha Complete
12% ethanol, o
romyces 500 100 Inactivation [13]
pH 3.5
pombe (MIC)
Semi-sweet
Saccharomyc ] 50 (+ 10 mg/L  Prevented
500-700 wine, pH 3.0- [12]
es bayanus 36 S02) Growth

| Various Yeasts | < 500 | Red Grape Juice | 100 | Sufficient to Kill [[5] |

Table 3: Efficacy of DMDC Against Wine Bacteria
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Required
Bacterial Species DMDC Dose
Comment Reference
Group Example (mglL) for
Inhibition
Not killed by
. . . > 300
Lactic Acid Lactobacillus . ) legally
. (ineffective), ; [6][13]
Bacteria sp. permitted
500
doses.

| Acetic Acid Bacteria | Acetobacter aceti | > 300 (ineffective), 1000 | Highly resistant; legal
doses are ineffective. |[6][13] |

Conclusion from data: DMDC at the maximum legal dose of 200 mg/L is a reliable tool for
controlling yeast contaminations below 500 CFU/mL but cannot be relied upon for controlling

lactic acid or acetic acid bacteria.[5][13]

Factors Influencing DMDC Efficacy

Several factors synergistically impact the performance of DMDC. Proper management of these
variables is crucial for successful application.

Table 4: Key Factors Affecting DMDC Performance
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Factor

Microbial Load

Effect on Efficacy

Decreases with
higher load

Explanation

DMDC is most
effective when
initial cell counts
are low (<500
CFU/mL). High
populations may
not be fully
controlled.

Reference

[21[14]

Temperature

Increases with higher

temperature

Higher temperatures
increase the rate of
DMDC hydrolysis,
making its action
faster. At 10°C,
hydrolysis takes ~4
hours; at 20°C, it

takes ~2 hours.

[2][12]

pH

Increases with lower
pH

DMDC is more
effective at lower wine

pH levels.

[1]

Ethanol Content

Increases with higher

ethanol

Ethanol acts
synergistically with
DMDC, enhancing its

antimicrobial effect.

[61114]

Sulfur Dioxide (SO2)

Synergistic Effect

The presence of SOz
enhances the lethal
effect of DMDC,
particularly against
more resistant strains

or higher cell counts.

[1](14]

| Homogenization | Critical for Efficacy | Rapid and thorough mixing is essential to distribute
DMDC throughout the wine before it hydrolyzes. |[5][14] |
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Protocols
Protocol 1: Winery Application of DMDC at Bottling

This protocol outlines the standard procedure for applying DMDC during a bottling run.

Objective: To achieve microbiological stability in the final bottled wine.

Materials & Equipment:

Wine ready for bottling (pre-filtered to < 500 CFU/mL)

Dimethyl Dicarbonate (DMDC)

Calibrated, enclosed DMDC dosing system (required for safety and precision)
Bottling line with an in-line injection point just prior to the filler bowl

Personal Protective Equipment (PPE): gloves, safety glasses, protective clothing

Procedure:

Pre-Bottling Checks: Confirm the wine's microbial load is below 500 CFU/mL. Verify wine
temperature, pH, and SO: levels to ensure they are within the desired range for DMDC
efficacy.

System Setup: Install and calibrate the DMDC dosing pump according to the manufacturer's
instructions. The system must ensure precise injection and be designed to handle the
corrosive and toxic nature of undiluted DMDC.[5]

Injection Point: The ideal injection point is in-line, just before the bottle filler bowl.[4][5] This
placement ensures rapid and thorough mixing with the wine, maximizing contact with
microorganisms before significant hydrolysis occurs.

Dosage Calculation: Determine the required DMDC dose based on the wine's risk factors
(e.g., residual sugar, pH) and regulatory limits (not to exceed 200 mg/L). Typical dosages
range from 125 to 200 mg/L.[4][5]
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o Execution: Start the wine flow and the bottling line. Activate the DMDC dosing system to
inject DMDC at the calculated rate. The turbulence created by the wine flow and filling

process aids in homogenization.

o Hydrolysis: Allow for complete hydrolysis of DMDC. The time required depends on the wine
temperature (e.g., approximately 4 hours at 10°C).[2] The wine should not be released to the
market until DMDC is no longer detectable.[3]

o Safety: DMDC is acutely toxic, corrosive, and an irritant in its concentrated form.[5] It must
only be handled using a dedicated, closed dosing system by trained personnel wearing
appropriate PPE.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://scottlab.com/velcorin-for-wine-production-faqs-applications
https://www.oiv.int/standards/international-code-of-oenological-practices/part-ii-oenological-treatments-and-practices/wines/treatment-with-dimethyl-dicarbonate-dmdc
https://www.awri.com.au/industry_support/winemaking_resources/storage-and-packaging/pre-packaging-preparation/microbiological-stabilisation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Wine Ready for Bottling
(Filtered, <500 CFU/mL)

DMDC Dosing System

Inject DMDC In-Line>

'

G—Iomogenization in Wine FIOVD

'
(Bottle Filler BOWD
'

(Bottling & Capping)

DMDC Hydrolyzes in Bottle
(Methanol + COz2)

Microbiologically Stable Wine

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

__________________________________________________

Preparation

|

|

|

l

| [ Prepare Microbe Inoculum Aliquot Sterile Wine
i into Test Tubes

(~1x1076 CFU/mL)

Experiment

Inoculate Wine Samples
(~500 CFU/mL)

Add DMDC at Varying
Concentrations (0-200 mg/L)

y

Incubate for Hydrolysis
(e.g., 6h at 20°C)

Serial Dilution & Plating

Incubate Plates & Count Colonies

Determine MIC
(Lowest dose with 0 CFU/mL)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1257347?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. wineserver.ucdavis.edu [wineserver.ucdavis.edu]

e 2. Velcorin for Wine Production: Applications & FAQs - Scott Laboratories [scottlab.com]
e 3. Treatment with dimethyl dicarbonate - DMDC | OIV [oiv.int]

e 4. awri.com.au [awri.com.au]

e 5. awri.com.au [awri.com.au]

¢ 6. Chemical Methods for Microbiological Control of Winemaking: An Overview of Current and
Future Applications [mdpi.com]

o 7.researchgate.net [researchgate.net]
» 8. foodstandards.gov.au [foodstandards.gov.au]

e 9.27 CFR § 24.246 - Materials authorized for the treatment of wine and juice. | Electronic
Code of Federal Regulations (e-CFR) | US Law | LIl / Legal Information Institute
[law.cornell.edu]

e 10. Dimethyl Dicarbonate (DMDC) — Deter B-590.61.157.. | MEBAK [mebak.org]
e 11. preprints.org [preprints.org]
e 12. researchgate.net [researchgate.net]

» 13. Evaluation of the inhibitory effect of dimethyl dicarbonate (DMDC) against wine
microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

e 14, researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols: Microbial Control in
Winemaking Using Dimethyl Dicarbonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1257347#microbial-control-in-winemaking-using-
dimethyl-dicarbonate-a-practical-guide]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1257347?utm_src=pdf-custom-synthesis
https://wineserver.ucdavis.edu/industry-info/enology/methods-and-techniques/common-chemical-reagents/velcorin
https://scottlab.com/velcorin-for-wine-production-faqs-applications
https://www.oiv.int/standards/international-code-of-oenological-practices/part-ii-oenological-treatments-and-practices/wines/treatment-with-dimethyl-dicarbonate-dmdc
https://www.awri.com.au/wp-content/uploads/2020/08/s2176.pdf
https://www.awri.com.au/industry_support/winemaking_resources/storage-and-packaging/pre-packaging-preparation/microbiological-stabilisation/
https://www.mdpi.com/2306-5710/8/3/58
https://www.mdpi.com/2306-5710/8/3/58
https://www.researchgate.net/publication/223696014_Effectiveness_of_dimethyldicarbonate_to_stop_alcoholic_fermentation_in_wine
https://www.foodstandards.gov.au/sites/default/files/food-standards-code/applications/Documents/A1025%20Classification%20of%20Dimethyl%20Dicarbonate%20AR%20FINAL.pdf
https://www.law.cornell.edu/cfr/text/27/24.246
https://www.law.cornell.edu/cfr/text/27/24.246
https://www.law.cornell.edu/cfr/text/27/24.246
https://www.mebak.org/en/methode/b-590-61-157/dimethyl-dicarbonate-dmdc-determining-the-dosage-quantity/3102
https://www.preprints.org/manuscript/202501.0046/v1/download
https://www.researchgate.net/publication/229660316_Using_Dimethyldicarbonate_to_Minimize_Sulfur_Dioxide_for_Prevention_of_Fermentation_from_Excessive_Yeast_Contamination_in_Juice_and_Semi-Sweet_Wine
https://pubmed.ncbi.nlm.nih.gov/18206786/
https://pubmed.ncbi.nlm.nih.gov/18206786/
https://www.researchgate.net/publication/5644477_Evaluation_of_the_inhibitory_effect_of_dimethyl_dicarbonate_DMDC_against_wine_microorganisms
https://www.benchchem.com/product/b1257347#microbial-control-in-winemaking-using-dimethyl-dicarbonate-a-practical-guide
https://www.benchchem.com/product/b1257347#microbial-control-in-winemaking-using-dimethyl-dicarbonate-a-practical-guide
https://www.benchchem.com/product/b1257347#microbial-control-in-winemaking-using-dimethyl-dicarbonate-a-practical-guide
https://www.benchchem.com/product/b1257347#microbial-control-in-winemaking-using-dimethyl-dicarbonate-a-practical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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